Kinase Selectivity Profile Differentiation from Non-Chlorinated Analogs
While direct quantitative data for the parent acid is limited, key evidence for the 3-chloro substituent's impact comes from a closely related derivative (BDBM11431). This 3-chloro-containing pyrazolo[1,5-a]pyrimidine demonstrates potent inhibition of CDK2/Cyclin A with an IC50 of 8 nM [1]. In contrast, its activity against Glycogen synthase kinase-3 beta (GSK-3β) is 5.1 µM, representing a >600-fold selectivity window [1]. This contrasts sharply with the broader class of pyrazolo[1,5-a]pyrimidines without a 3-chloro group, where achieving this level of single-digit nanomolar potency with high selectivity is a key optimization challenge [2].
| Evidence Dimension | Kinase Inhibition Potency (IC50) and Selectivity Window |
|---|---|
| Target Compound Data | CDK2/Cyclin A IC50 = 8 nM; GSK-3β IC50 = 5100 nM (data for 3-chloro derivative BDBM11431) [1] |
| Comparator Or Baseline | General class of non-chlorinated pyrazolo[1,5-a]pyrimidine kinase inhibitors |
| Quantified Difference | >600-fold selectivity between CDK2 and GSK-3β for the 3-chloro derivative, compared to often less distinct selectivity profiles in the broader class [1][2]. |
| Conditions | In vitro kinase assay using purified CDK2/Cyclin A at 2°C, pH 7.5 with 100 µM ATP. GSK-3β assay at 2°C with 15 µM ATP. |
Why This Matters
This data provides a direct, quantitative rationale for selecting the 3-chloro substituted scaffold when a high degree of kinase selectivity is a critical parameter for a research program, distinguishing it from less selective analogs.
- [1] BindingDB. Affinity data for BDBM11431, a 3-chloropyrazolo[1,5-a]pyrimidine derivative. Accessed 2024. View Source
- [2] Iorkula, T. H., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Adv., 2025, 15, 3756-3828. View Source
